molecular formula C11H7FO B1338641 3-Fluoronaphthalene-2-carbaldehyde CAS No. 21597-61-5

3-Fluoronaphthalene-2-carbaldehyde

Cat. No. B1338641
CAS RN: 21597-61-5
M. Wt: 174.17 g/mol
InChI Key: XSGLOQVCNBSCHH-UHFFFAOYSA-N
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Description

3-Fluoronaphthalene-2-carbaldehyde is a chemical compound that is part of the naphthalene family, characterized by a fluorine atom attached to the naphthalene ring structure. It is closely related to other naphthalene derivatives that have been studied for their unique chemical and physical properties, as well as their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the Friedländer synthesis is a common method used to create quinoline derivatives from naphthalene compounds, as seen in the synthesis of benzo[g]quinoline derivatives from 3-aminonaphthalene-2-carbaldehyde . Another method for synthesizing naphthalene derivatives is the palladium-catalyzed arylation of aldehydes with organoboronic acids, which has been used to create 3-arylphthalides with high yields and substrate tolerance . Although these methods are not directly applied to this compound, they provide insight into the types of reactions that could be used for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their chemical behavior and properties. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory calculations . These studies help in understanding the stability and electronic distribution within the molecule, which are also relevant for analyzing the structure of this compound.

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions due to their reactive sites. The Friedländer reaction mentioned earlier is an example of how naphthalene derivatives can be transformed into other complex aromatic compounds . Additionally, the Schiff base formation from 2-hydroxynaphthalene-1-carbaldehyde demonstrates the reactivity of the aldehyde group in naphthalene derivatives, which is likely to be similar in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be quite diverse. For instance, the crystallinity, thermal properties, and spectral properties of benzo[g]quinoline derivatives synthesized from 3-aminonaphthalene-2-carbaldehyde have been studied, providing insights into their potential applications . Similarly, the solvatochromism and fluorescence of 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde have been investigated, showing sensitivity to solvent polarity and pH . These properties are indicative of the behavior that this compound might exhibit under different conditions.

Scientific Research Applications

Schiff Bases and Metal Complexes

3-Fluoronaphthalene-2-carbaldehyde is crucial in the development of Schiff bases and metal complexes. Schiff bases derived from carbaldehydes like this compound exhibit diverse biological activities. These bases, often formed through the reaction with amines, play a significant role in synthesizing various commercial compounds. The naphthalene carbaldehyde structure, including its fluorinated derivatives, serves as a vital precursor in the preparation of numerous fluorescent chemosensors due to its functionalized aromatic ring (Maher, 2018).

Synthetic and Biological Applications

The carbaldehyde group, as seen in this compound, is instrumental in synthesizing various complex organic structures. For instance, this group is pivotal in creating polycyclic carbo- and heterocycles, offering an extensive range of chemical space coverage. These structures have potential applications across different fields, including pharmaceuticals and material science (Herrera et al., 2016).

Photophysical and Fluorescence Studies

Compounds derived from naphthalene carbaldehydes, such as this compound, show promising results in photophysical studies. Their structural properties and reaction to different environments, such as solvent polarity and pH, make them suitable for fluorescence studies and applications in developing fluorescent probes and sensors (Satam et al., 2014).

Organic Synthesis and Chemical Transformations

The fluorinated naphthalene carbaldehyde structure is valuable in organic synthesis, offering pathways to synthesize various fluorinated compounds. The versatility of these structures allows for a wide range of chemical transformations, contributing significantly to the development of new organic compounds with potential applications in medicine, agriculture, and material science (Surmont et al., 2009).

Mechanism of Action

Target of Action

3-Fluoronaphthalene-2-carbaldehyde is a chemical compound that is often used in the field of organic synthesis . Its primary targets are typically other organic compounds, where it acts as a reagent in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of chemical reaction where two organic compounds are joined together with the help of a metal catalyst . The this compound can act as an electrophilic component in this reaction, forming a new bond with a nucleophilic organic group .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds involved . In general, the compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the target molecules .

Pharmacokinetics

For example, it is a white to light yellow crystalline powder with a melting point of 87-90°C. It is insoluble in water but soluble in ethanol, chloroform, and ether.

Result of Action

The result of this compound’s action is the formation of a new organic compound through the Suzuki–Miyaura coupling reaction . This can lead to significant changes in the target molecule’s structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air, light, and moisture. Therefore, it should be stored under appropriate conditions to maintain its stability and efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action .

properties

IUPAC Name

3-fluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLOQVCNBSCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504921
Record name 3-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21597-61-5
Record name 3-Fluoro-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21597-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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